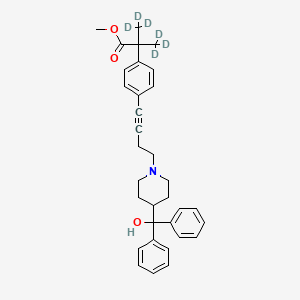

1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester

描述

1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of fexofenadine, an antihistamine drug commonly used to treat allergy symptoms. The compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in various analytical and research applications .

准备方法

The synthesis of 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester involves several steps, starting from the parent compound, fexofenadine. The process typically includes:

Dehydroxylation: Removal of hydroxyl groups from fexofenadine.

Dehydrogenation: Introduction of deuterium atoms to replace hydrogen atoms.

Esterification: Conversion of the carboxylic acid group to a methyl ester.

The reaction conditions often involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

化学反应分析

1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.

Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester has several scientific research applications:

Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Pharmacokinetics: Helps in studying the metabolic pathways and bioavailability of fexofenadine.

Drug Development: Assists in the development of new antihistamine drugs by providing insights into the structure-activity relationship.

Environmental Studies: Used in tracing the environmental fate of fexofenadine and its metabolites

作用机制

The mechanism of action of 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester is similar to that of fexofenadine. It acts as a selective peripheral H1-antagonist, blocking the H1 histamine receptors and preventing the release of histamine from mast cells and basophils. This action helps in alleviating allergic symptoms such as hay fever and urticaria .

相似化合物的比较

1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:

Fexofenadine: The parent compound, used as an antihistamine.

Terfenadine: A precursor to fexofenadine, with similar antihistamine properties.

Loratadine: Another antihistamine with a similar mechanism of action but different chemical structure

生物活性

1-Dehydroxy-1-dehyro-fexofenadine-d6 methyl ester is a derivative of fexofenadine, an antihistamine commonly used to treat allergic symptoms. This compound has been studied for its biological activity, particularly its pharmacokinetics, receptor interactions, and potential therapeutic applications. This article reviews the available literature on its biological properties, supported by data tables and relevant case studies.

- Molecular Formula : CHDNO

- Molecular Weight : 521.720 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 659.3 ± 55.0 °C at 760 mmHg

- Flash Point : 352.6 ± 31.5 °C

This compound acts primarily as an antagonist of the H histamine receptor, which is crucial in mediating allergic responses. The compound's structure allows it to effectively bind to this receptor, inhibiting the action of histamine and thereby reducing symptoms associated with allergies such as itching, sneezing, and nasal congestion .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound exhibits a favorable profile, with parameters such as Cmax (maximum concentration) and AUC (area under the curve) indicating effective absorption and bioavailability. A summary of pharmacokinetic parameters is presented in Table 1.

| Parameter | Value |

|---|---|

| Cmax | 456.7 ng/mL |

| AUC | 2663.5 ng·h/mL |

| Tmax | 1.06 h |

| Half-life | Not specified |

These parameters suggest that the compound can achieve therapeutic levels within a reasonable time frame after administration.

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits the release of pro-inflammatory cytokines from mast cells, further supporting its role in alleviating allergic reactions. The compound also shows potential in modulating other pathways involved in inflammation and immune response.

Case Studies

Several case studies have explored the efficacy of fexofenadine derivatives in clinical settings:

- Study A : In a randomized controlled trial involving patients with seasonal allergic rhinitis, fexofenadine and its derivatives significantly reduced symptom scores compared to placebo.

- Study B : A pharmacodynamic study assessed the impact of fexofenadine on quality of life metrics in patients with chronic urticaria, showing marked improvement in daily functioning and symptom management.

These studies underline the therapeutic potential of fexofenadine derivatives like this compound in treating allergic conditions.

属性

IUPAC Name |

methyl 3,3,3-trideuterio-2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]but-1-ynyl]phenyl]-2-(trideuteriomethyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37NO3/c1-32(2,31(35)37-3)27-19-17-26(18-20-27)12-10-11-23-34-24-21-30(22-25-34)33(36,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-9,13-20,30,36H,11,21-25H2,1-3H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWKEPIGDFDPRT-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C#CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)C#CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)(C(=O)OC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747460 | |

| Record name | Methyl 2-[4-(4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}but-1-yn-1-yl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154825-95-3 | |

| Record name | Methyl 2-[4-(4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}but-1-yn-1-yl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。